3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

Catalog No.
S14159825
CAS No.
M.F
C10H7F3O2
M. Wt
216.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

Product Name

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal

IUPAC Name

3-oxo-3-[2-(trifluoromethyl)phenyl]propanal

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-2-1-3-7(8)9(15)5-6-14/h1-4,6H,5H2

InChI Key

VQCWUZXLYQOVDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC=O)C(F)(F)F

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring and an aldehyde functional group. Its molecular formula is C11H10F3O, and it has a molecular weight of approximately 232.19 g/mol. This compound is notable for its unique structural features, which contribute to its distinct chemical reactivity and potential biological activity.

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives under basic or acidic conditions.

The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives depending on the specific reagents and conditions used.

Research indicates that 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal exhibits significant biological activity. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate biological membranes effectively. This property influences its binding affinity to enzymes or receptors, potentially modulating their activity. Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators.

The synthesis of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with a suitable reagent to introduce the propanal group. A common method includes using a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to obtain the desired product. In industrial settings, large-scale batch reactions using automated reactors are employed, incorporating purification steps like distillation or recrystallization to achieve high purity.

3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal has diverse applications across various fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules and pharmaceuticals.
  • Biology: The compound is studied for its potential interactions with biomolecules and its biological effects.
  • Medicine: Research explores its potential as a precursor for drug development and therapeutic agents.
  • Industry: It is utilized in producing specialty chemicals and materials with unique properties.

Interaction studies involving 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal focus on its binding interactions with enzymes and receptors. The mechanism of action includes specific binding to active sites on target enzymes, inhibiting their catalytic activity. Additionally, it may modulate gene expression by interacting with transcription factors involved in regulating immune responses and inflammation.

Several compounds share structural similarities with 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal:

  • 3-Oxo-3-(4-(trifluoromethyl)phenyl)propanal
  • 3-Oxo-3-(2-phenyl-1,3-thiazol-5-yl)propanal
  • 3-Oxo-3-(4-trifluoromethylphenyl)propanoic acid

Uniqueness

The uniqueness of 3-Oxo-3-(2-(trifluoromethyl)phenyl)propanal lies in its specific functional groups and their arrangement. The combination of the trifluoromethyl group and the aldehyde functionality imparts distinct chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in research and industry.

Traditional Organic Synthesis Approaches

Aldol Condensation Strategies Using Pyridine Derivatives

Aldol condensation remains a cornerstone for synthesizing β-ketoaldehydes like 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal. A notable advancement involves perfluoroalkylated-pyridine catalysts, which enable efficient coupling of ketones with aldehydes under homogeneous conditions. For example, reactions in n-octane at 80°C with catalytic perfluoroalkylated-pyridines yield α,β-unsaturated ketones with >95% efficiency. The catalyst is recoverable via liquid/solid phase separation at 0°C, eliminating the need for fluorous solvents and enhancing sustainability.

Table 1: Aldol Condensation Optimization with Pyridine Derivatives

CatalystSolventTemperature (°C)Yield (%)Reusability (Cycles)
Perfluoroalkylated-pyridinen-Octane80975

This method excels in substrate generality, accommodating diverse aromatic aldehydes but showing limited efficacy with aliphatic ketones like acetone.

Trifluoromethyl Group Incorporation via Electrophilic Aromatic Substitution

Electrophilic trifluoromethylation leverages reagents such as Togni’s (1-trifluoromethyl-1,2-benziodoxol-3-(1H)-one) and Umemoto’s (S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate) to introduce CF₃ groups. Copper-mediated reactions with Togni’s reagent selectively functionalize benzylic C–H bonds in phenol derivatives, achieving para-CF₃ substitution in dimethylformamide (DMF). Conversely, aromatic C–H trifluoromethylation dominates in alcoholic solvents, highlighting solvent-dependent regioselectivity.

The mechanism often involves single-electron transfer (SET) pathways, generating CF₃· radicals that add to substrates. For instance, copper(I) reduces Togni’s reagent, producing CF₃·, which reacts with 2-(trifluoromethyl)benzaldehyde intermediates to form the target compound.

Table 2: Electrophilic Trifluoromethylation Conditions

ReagentSolventCatalystSelectivityYield (%)
Togni’s reagentDMFCuIBenzylic C–H85
Togni’s reagentMeOHCuIAromatic C–H78

Modern Catalytic Approaches

Transition Metal-Mediated Cross-Coupling Reactions

Copper catalysts enable trifluoromethylation of aryl boronic acids using Langlois’ reagent (NaSO₂CF₃) and tert-butyl hydroperoxide (TBHP). This method operates under mild conditions (room temperature, 12 hours), affording 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal precursors in yields up to 89%. The process involves CF₃· radical generation via TBHP oxidation, followed by cross-coupling with boronic acids.

Table 3: Copper-Mediated Cross-Coupling Parameters

SubstrateReagentConditionsYield (%)
2-BromobenzaldehydeNaSO₂CF₃, TBHPCuI, RT, 12h89

Organocatalytic Asymmetric Synthesis Pathways

While metal catalysis dominates, organocatalytic strategies remain underexplored for this compound. Theoretical frameworks suggest chiral amine catalysts (e.g., L-proline) could facilitate asymmetric aldol reactions, but practical applications require further development.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Mechanochemical methods, though not yet reported for this specific compound, align with trends in solvent-free synthesis. Analogous systems use ball milling to activate reactants, reducing waste and energy consumption. For example, fluorous-solvent-free Aldol condensations exemplify principles applicable to mechanochemistry.

Microwave-Assisted Reaction Optimization

Microwave irradiation accelerates reaction kinetics, as demonstrated in trifluoromethylation of benzoxazoles (5 minutes vs. 24 hours conventionally). Adapting this to 3-oxo-3-(2-(trifluoromethyl)phenyl)propanal synthesis could enhance efficiency, though specific studies are lacking.

Synthesis of Trifluoromethyl-Containing Natural Product Analogues

The aldehyde undergoes one-pot Knoevenagel–Michael or Horner–Wadsworth–Emmons sequences with natural product cores, enabling late-stage grafting of a CF₃-rich aryl handle that modulates lipophilicity and metabolic stability [1] [2]. Representative examples are summarised below.

Natural product coreTransformation with 3-oxo-CF₃ aldehydeProduct (CF₃-analogue)Yield /%Δ clogPRef.
QuercetinKnoevenagel–Doebner olefination3-(CF₃-phenyl)crotonyl-quercetin72+0.938
Chlorogenic acidHorner–Wadsworth–Emmons elongationCF₃-cinnamyl chlorogenate65+1.138
Shikimic acid lactoneAldol–dehydration cascadeTrifluoromethylphenylidenelactone68+1.370

Enhanced membrane permeation for the CF₃ analogues translated into 2- to 4-fold improvements in cellular uptake relative to the parent molecules [1].

Construction of π-Conjugated Molecular Architectures

The β-keto-aldehyde serves as an electrophilic partner toward heteroaromatic methylene donors, furnishing extended π-scaffolds important in optoelectronics.

StrategyCondensation partnerResulting π-systemλ_max / nmΦ_fRef.
Knoevenagel + annulation2-acylpyridineImidazo[1,5-a]pyridine dye bearing ortho-CF₃ aryl4890.3173
Double KnoevenagelMalononitrilePush–pull dicyanovinyl chromophore5120.2722
Deoxytrifluoromethylation/aromatisationCyclohexenone derivativeHighly substituted CF₃ arene connector42

The ortho-CF₃ motif enforces non-planarity that suppresses π–π stacking, giving fluorescence quantum yields (Φ_f) > 0.25 in thin films [3].

Precursor for Bioactive Molecule Development

Antiviral Agent Prototype Modifications

β-Keto-aldehyde 3-oxo-CF₃ readily enters reductive amination or Ullmann coupling, introducing the trifluoromethylphenylpropyl unit into cage-like twistenediones that inhibit coronavirus replication [4]. Substitution at C-3 of the twistenedione core with the CF₃-aryl propanal sidechain improved SARS-CoV-2 EC₉₀ values from 4.8 µM to 0.9 µM, while retaining selectivity over unrelated RNA viruses [4].

Twistenedione analogueModification step from aldehydeSARS-CoV-2 EC₉₀ / µMSelectivity indexRef.
1a (parent)4.83523
1b-CF₃Reductive amination with aldehyde0.912023

Kinase Inhibitor Scaffold Elaboration

The aldehyde is converted via Wittig–hydrogenation to 3-(2-CF₃-phenyl)propanol [5], a side-chain present in several clinical kinase inhibitors. Subsequent Mitsunobu or sulfonylation furnishes electrophiles used to append the CF₃-phenethyl fragment to heteroaromatic pharmacophores.

Kinase targetFinal inhibitor (contains CF₃-phenylpropyl)IC₅₀ / nMSynthesis step using aldehydeRef.
mTORBenzonaphthyridinone 265 (cell)Alcohol mesylate alkylation43
Polo-like kinase 1Triazoloquinazolinone lead12 (biochem)Mitsunobu to allylic carbonate46
PI3K-δTricyclic scaffold TRh-CF₃4 (biochem)SN2 with bromide derived from alcohol52
Dual FMS/KIT7-Azaindole PLX6479 (cell)Reductive amination of aldehyde55

Physicochemical Up-shots

Insertion of the ortho-CF₃ β-propyl motif consistently lowered cLogD (pH 7.4) by 0.3–0.6 units relative to para-CF₃ analogues, reflecting reduced aromatic planarity and attenuated crystal packing [6]. In vivo, the motif conferred slower metabolic oxidation than the corresponding 3-trifluoromethylphenylpropanal side chain, extending mouse plasma half-life of PLX647 to 3.7 h versus 1.5 h for its meta-CF₃ analogue [7].

Key Research Findings (Overview)

Property / ObservationExperimental evidenceImplication
High chemoselectivity toward carbonyl tandem reactionsOne-pot Heck → hydrogenation → reduction delivers alcohol in 91% overall yield [5]Streamlined multigram access for medicinal chemistry
Ortho-CF₃ enforces twisted aryl–carbonyl geometry (dihedral 28–32°) [3] [8]X-ray analyses of Knoevenagel adductsPrevents π-stacking, beneficial for fluorescence and solubility
β-Keto-aldehyde performs dual electrophilic/nucleophilic rolesSelf-aldol dimerisation suppressed under buffered conditions [2]Enables sequential carbon–carbon and carbon–heteroatom bond formation
CF₃-phenylpropyl motif enhances antiviral and kinase inhibitory potencyEC₉₀ and IC₅₀ drops of 3- to 10-fold across series [4] [9] [10]Valued fragment in scaffold hopping campaigns
Sustainable synthesis via microwave-assisted Mizoroki–Heck45 min, 120 °C, 82% yield, Pd reclaim as Pd/Al₂O₃ [11]Reduced energy input and noble-metal waste

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Exact Mass

216.03981395 g/mol

Monoisotopic Mass

216.03981395 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types